molecular formula C19H20ClN3O3S2 B2491674 N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-5-ethylthiophene-2-sulfonamide CAS No. 1021091-30-4

N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-5-ethylthiophene-2-sulfonamide

Cat. No. B2491674
M. Wt: 437.96
InChI Key: VDSKTHNEEVQXGK-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms. Sulfonamides are often used in medicinal chemistry and can have antibacterial properties .


Molecular Structure Analysis

The compound contains a pyridazinone ring, a thiophene ring, and a chlorophenyl group. Pyridazinones are heterocyclic compounds with a wide range of biological activities. Thiophene is a five-membered aromatic ring with one sulfur atom. Chlorophenyl groups are aromatic rings with one or more chlorine substitutions .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific functional groups present. For example, the sulfonamide group might undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Antiviral Activity

The synthesis of sulfonamide derivatives, including those similar in structure to the queried compound, has been shown to possess certain antiviral activities. For instance, the synthesis and evaluation of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives demonstrated anti-tobacco mosaic virus activity, highlighting the potential of these compounds in antiviral research (Zhuo Chen et al., 2010).

Antibacterial and Antifungal Activities

Research into sulfonamide derivatives has also explored their antibacterial and antifungal potentials. Studies on new series of N-(arylidene)hydrazinoacetyl sulfonamides and N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides revealed significant activity against various Gram-positive and Gram-negative bacterial strains, as well as notable antioxidant potential (O. Dragostin et al., 2013).

Anticancer Activity

Sulfonamide derivatives have been investigated for their potential anticancer properties. A theoretical investigation and molecular docking study of antimalarial sulfonamides as COVID-19 drugs utilized computational calculations, suggesting their use in anticancer and antiviral applications due to their binding energy affinity against various enzymes and proteins (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

Corrosion Inhibition

Interestingly, derivatives of pyridazinic molecules, including those with sulfonamido groups, have been studied for their corrosion inhibition properties, showcasing the versatility of these compounds in applications beyond biomedical research. The substitution of an oxygen atom by sulfur in specific molecules significantly improved their efficiency as corrosion inhibitors (M. Bouklah et al., 2004).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

N-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propyl]-5-ethylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3S2/c1-2-16-8-11-19(27-16)28(25,26)21-12-3-13-23-18(24)10-9-17(22-23)14-4-6-15(20)7-5-14/h4-11,21H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSKTHNEEVQXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-5-ethylthiophene-2-sulfonamide

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